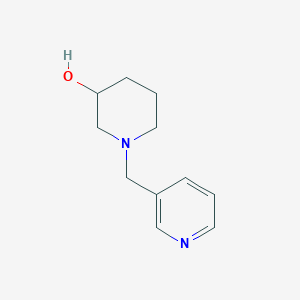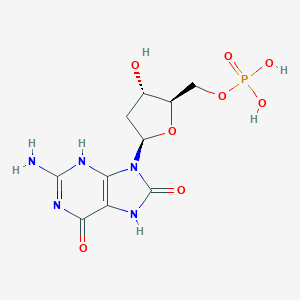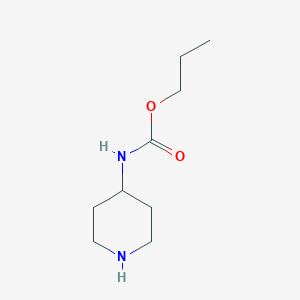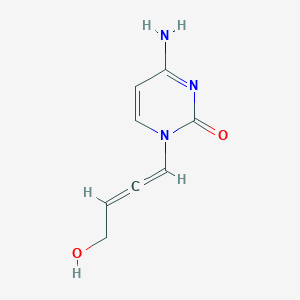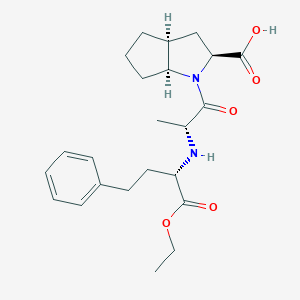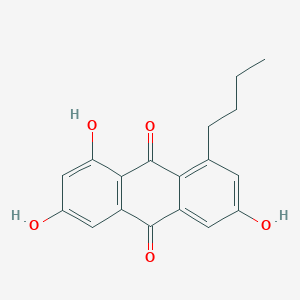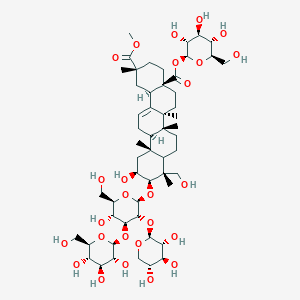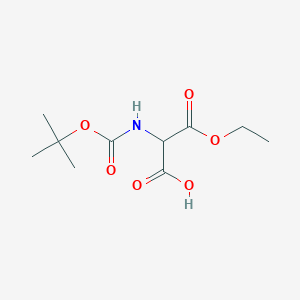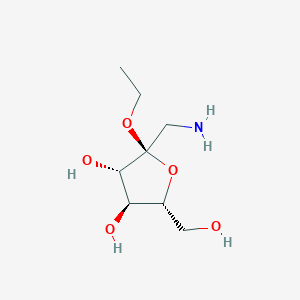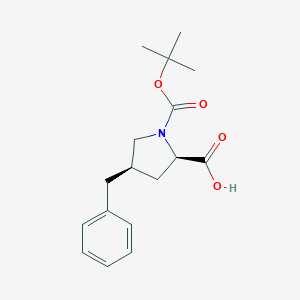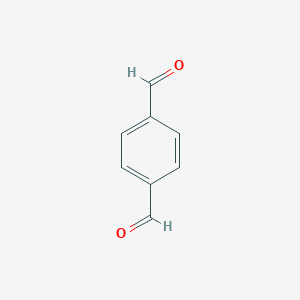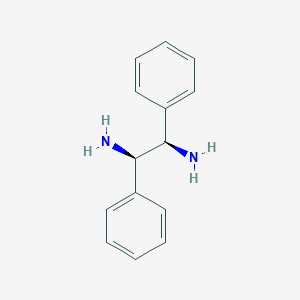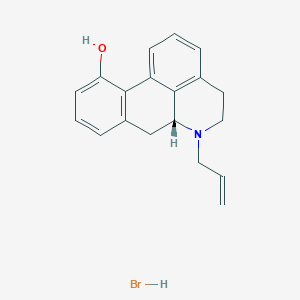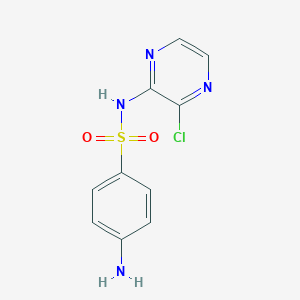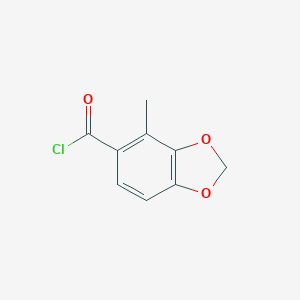
4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride is an important intermediate compound used in organic synthesis. It is also known as safrole-5-carbonyl chloride and is derived from safrole, a natural organic compound found in various plants. This compound has gained significant attention in scientific research due to its potential applications in the development of new drugs and other bioactive molecules.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that cause inflammation and pain. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).
Efectos Bioquímicos Y Fisiológicos
4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to possess antimicrobial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride in lab experiments include its high purity and availability, as well as its ability to exhibit various pharmacological activities. However, its limitations include its potential toxicity and the need for proper handling and disposal.
Direcciones Futuras
The future directions for research on 4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride include the development of new drugs and other bioactive molecules based on its structure and pharmacological activities. It also includes the investigation of its mechanism of action and the identification of its molecular targets. In addition, further studies are needed to determine its potential toxicity and safety for human use.
In conclusion, 4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride is an important intermediate compound used in organic synthesis. It has gained significant attention in scientific research due to its potential applications in the development of new drugs and other bioactive molecules. Its pharmacological activities include anti-inflammatory, analgesic, antitumor, antimicrobial, and antifungal properties. Further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride involves the reaction of safrole with thionyl chloride in the presence of a catalyst such as aluminum chloride. The reaction takes place at a temperature of around 60-70°C and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride has been extensively studied for its potential applications in the development of new drugs and other bioactive molecules. It is known to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and antitumor properties. It has also been shown to possess antimicrobial and antifungal activities.
Propiedades
Número CAS |
144934-70-3 |
|---|---|
Nombre del producto |
4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride |
Fórmula molecular |
C9H7ClO3 |
Peso molecular |
198.6 g/mol |
Nombre IUPAC |
4-methyl-1,3-benzodioxole-5-carbonyl chloride |
InChI |
InChI=1S/C9H7ClO3/c1-5-6(9(10)11)2-3-7-8(5)13-4-12-7/h2-3H,4H2,1H3 |
Clave InChI |
RFYQKKNEZLJADK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OCO2)C(=O)Cl |
SMILES canónico |
CC1=C(C=CC2=C1OCO2)C(=O)Cl |
Sinónimos |
1,3-Benzodioxole-5-carbonylchloride,4-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



